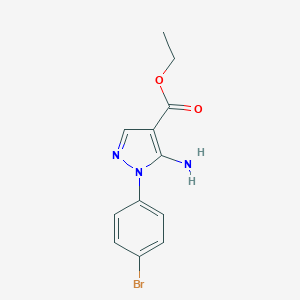

ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIRSOBGNSTADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405353 | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-71-8 | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Esteemed for its role as a versatile intermediate, this compound is pivotal in the development of a wide array of therapeutic agents, including anti-inflammatory, analgesic, and anti-cancer drugs.[1][2] This document details the prevalent synthetic methodology, delves into the underlying reaction mechanism, provides a step-by-step experimental protocol, and outlines the necessary analytical characterization. Furthermore, it addresses safety considerations and offers insights into the optimization of reaction parameters, serving as an essential resource for researchers engaged in synthetic organic chemistry and drug discovery.

Introduction: The Significance of a Versatile Pyrazole Intermediate

This compound holds a prominent position in the landscape of pharmaceutical research and development. Its molecular architecture, featuring a pyrazole core substituted with an amine, a carboxylate, and a bromophenyl group, offers multiple points for further chemical modification. This structural versatility allows for its elaboration into more complex molecules with diverse biological activities.[1] The presence of the bromophenyl moiety is particularly advantageous, enabling facile cross-coupling reactions to introduce a variety of substituents and explore the structure-activity relationships of derivative compounds.

The 5-aminopyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological effects. Consequently, the efficient and reliable synthesis of high-purity this compound is of paramount importance for advancing research in medicinal chemistry and agrochemical development.[2]

The Cornerstone of Synthesis: Cyclocondensation of a Hydrazine with an Activated Acrylate

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between (4-bromophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl (ethoxymethylene)cyanoacetate).[3][4] This robust reaction proceeds in a regioselective manner to afford the desired 1,5-disubstituted pyrazole isomer.

Causality Behind Experimental Choices

The selection of reactants and reaction conditions is guided by the underlying mechanism of the reaction. (4-Bromophenyl)hydrazine serves as the nitrogen source for the pyrazole ring, with the two nitrogen atoms providing the N1 and N2 positions. The more nucleophilic nitrogen of the hydrazine initiates the reaction. Ethyl 2-cyano-3-ethoxyacrylate is a highly electrophilic Michael acceptor due to the presence of the electron-withdrawing cyano and ester groups. The ethoxy group at the 3-position acts as a good leaving group, facilitating the subsequent cyclization.

Ethanol is a commonly used solvent for this reaction as it readily dissolves the reactants and is relatively inert under the reaction conditions. The reaction is typically carried out at reflux temperature to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established multi-step mechanism:

-

Michael Addition: The more nucleophilic terminal nitrogen of (4-bromophenyl)hydrazine attacks the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate. This is a classic Michael addition reaction.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine onto the nitrile carbon.

-

Tautomerization and Elimination: The cyclic intermediate then tautomerizes, followed by the elimination of a molecule of ethanol to yield the stable, aromatic 5-aminopyrazole ring system.

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for the synthesis of analogous 5-aminopyrazoles and provides a reliable method for obtaining the target compound.[3][4]

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (4-Bromophenyl)hydrazine hydrochloride | C₆H₇BrN₂·HCl | 223.50 | 622-88-8 |

| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | 94-05-3 |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

Rotary evaporator

Synthetic Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-bromophenyl)hydrazine hydrochloride (e.g., 10.0 g, 44.7 mmol) and sodium acetate (e.g., 3.67 g, 44.7 mmol) to absolute ethanol (100 mL). Stir the mixture at room temperature for 15 minutes to generate the free base of (4-bromophenyl)hydrazine in situ.

-

Addition of Acrylate: To the stirred suspension, add ethyl 2-cyano-3-ethoxyacrylate (e.g., 7.56 g, 44.7 mmol) dropwise over 5 minutes.

-

Reaction at Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL) to remove any remaining salts and impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Physical Properties

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂-).

-

Amino group: A broad singlet around 5.0-6.0 ppm (2H, -NH₂).

-

Aromatic protons: A set of doublets in the aromatic region (7.4-7.7 ppm, 4H) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Pyrazole proton: A singlet around 7.8-8.0 ppm (1H, C3-H).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl group: Peaks around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).

-

Pyrazole ring carbons: Peaks around 90-100 ppm (C4), 140-150 ppm (C3 and C5).

-

Aromatic carbons: Peaks in the range of 115-140 ppm, with the carbon attached to bromine showing a characteristic shift.

-

Carbonyl carbon: A peak around 165 ppm (-C=O).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (310.15 g/mol for C₁₂H₁₂BrN₃O₂). The isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio) should be observed.

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A high purity level (e.g., >99%) is desirable for subsequent applications.[1]

-

Melting Point: A sharp melting point range consistent with the literature value (136-138 °C) is indicative of high purity.[1]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any potentially harmful reagents.

-

Handling of Reagents:

-

(4-Bromophenyl)hydrazine hydrochloride: This compound is toxic and an irritant. Avoid contact with skin and eyes, and do not inhale the dust.

-

Ethyl 2-cyano-3-ethoxyacrylate: This compound is a lachrymator and an irritant. Handle with care in a fume hood.

-

Ethanol: Ethanol is flammable. Keep away from open flames and other ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the cyclocondensation of (4-bromophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate is a reliable and efficient method for producing this valuable synthetic intermediate. This guide has provided a detailed protocol, an explanation of the underlying chemical principles, and essential information for the characterization and safe handling of the compound. By following the procedures outlined herein, researchers can confidently synthesize this key building block for their drug discovery and development endeavors.

References

- 1. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic building block of significant interest in modern chemical research. Pyrazole scaffolds are recognized as "biologically privileged" structures due to their prevalence in a wide array of bioactive compounds, making this particular molecule a valuable intermediate for professionals in drug discovery, agrochemical development, and materials science.[1] This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, reactivity, and practical applications, grounded in established chemical principles.

Core Physicochemical Properties and Structure

This compound is an off-white solid at room temperature.[2] Its core structure consists of a 1,5-disubstituted pyrazole ring, featuring an amino group at the 5-position, an ethyl carboxylate at the 4-position, and a 4-bromophenyl substituent on the N1 nitrogen. This specific arrangement of functional groups dictates its unique chemical reactivity and utility.

Below is a summary of its key physical and chemical specifications.

| Property | Value | Source(s) |

| CAS Number | 138907-71-8 | [3][4] |

| Molecular Formula | C₁₂H₁₂BrN₃O₂ | [2][3][4] |

| Molecular Weight | 310.15 g/mol | [2][3][4] |

| Appearance | Off-white solid | [2] |

| Melting Point | 136-138 °C; 120-122 °C (recrystallized from Methanol) | [2][3] |

| Boiling Point | 423.6 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.57 g/cm³ (Predicted) | [3] |

| Storage | Store at 0 - 8°C for long-term stability | [2] |

Note on Melting Point: The observed variation in melting point likely stems from differences in crystalline purity or the solvent used for final recrystallization. Researchers should consider the reported range as typical.

Molecular Structure

The structural arrangement is key to its function as a versatile chemical intermediate.

Caption: Molecular structure of this compound.

Synthesis and Purification Protocol

The synthesis of 5-aminopyrazole derivatives is a well-established process in heterocyclic chemistry. The most common and regioselective approach involves the condensation of an arylhydrazine with an electron-deficient alkene bearing a nitrile group.[5]

Proposed Synthetic Workflow

This protocol outlines a reliable method starting from commercially available precursors. The causality behind this choice is the high regioselectivity afforded by the reaction, where the hydrazine nitrogen preferentially attacks the β-carbon of the Michael acceptor, leading to the desired 1,5-disubstituted pyrazole isomer.

Caption: General workflow for the synthesis of the target pyrazole.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) and a mild base such as sodium acetate (1.1 eq) in absolute ethanol (10 mL/mmol), add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. The product often precipitates as a solid.

-

Purification:

-

Recrystallization: Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent like methanol or ethanol to yield the pure product.[3]

-

Column Chromatography: If the product does not precipitate or requires higher purity, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.

-

This self-validating protocol relies on TLC for in-process control and concludes with purification that can be verified by melting point analysis and the spectroscopic methods detailed below.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds found in the literature.[5][6][7]

| Technique | Expected Observations |

| ¹H NMR | ~7.6 ppm (d, 2H): Aromatic protons ortho to the pyrazole ring. ~7.5 ppm (d, 2H): Aromatic protons ortho to the bromine. ~7.4 ppm (s, 1H): Proton at C3 of the pyrazole ring. ~5.5 ppm (s, br, 2H): Amino (NH₂) protons. ~4.2 ppm (q, 2H): Methylene (-CH₂-) of the ethyl ester. ~1.3 ppm (t, 3H): Methyl (-CH₃) of the ethyl ester. |

| ¹³C NMR | ~165 ppm: Carbonyl (C=O) of the ester. ~150 ppm: C5 of the pyrazole ring (attached to NH₂). ~140 ppm: C3 of the pyrazole ring. ~132 ppm: Aromatic carbons attached to bromine and nitrogen. ~125 ppm: Other aromatic carbons. ~95 ppm: C4 of the pyrazole ring. ~60 ppm: Methylene (-CH₂-) of the ethyl ester. ~14 ppm: Methyl (-CH₃) of the ethyl ester. |

| FT-IR (cm⁻¹) | 3450-3300: N-H stretching (asymmetric and symmetric) of the primary amine. ~1680: C=O stretching of the α,β-unsaturated ester. ~1620: N-H scissoring bend. 1590-1450: C=C and C=N stretching of the aromatic and pyrazole rings. ~1250: C-O stretching of the ester. ~1070: C-Br stretching. |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z 310. Isotopic Peak (M+2): A peak of nearly equal intensity at m/z 312, which is the characteristic isotopic signature of a monobrominated compound. |

Chemical Reactivity and Derivatization Potential

The title compound is a valuable intermediate precisely because it possesses multiple reactive sites, allowing for diverse and selective chemical transformations. Understanding these sites is key to leveraging the molecule in multi-step syntheses.

Caption: Key reactive sites and potential derivatization pathways.

-

5-Amino Group: This nucleophilic site is readily acylated or can be condensed with aldehydes/ketones to form Schiff bases, providing a vector for extending the molecular scaffold.

-

4-Ester Group: The ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be coupled to form amides. It can also be reduced to a primary alcohol.

-

1-(4-Bromophenyl) Group: The bromine atom is the most powerful functional handle for complexity generation. It serves as an ideal electrophile for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of new aryl, alkyl, vinyl, or amino substituents.

Applications in Research and Development

The strategic combination of a pyrazole core and versatile functional groups makes this compound a cornerstone intermediate in several R&D sectors.

-

Pharmaceutical Development: It serves as a key building block for synthesizing novel therapeutic agents. Its derivatives have been investigated for anti-inflammatory, analgesic, and anti-cancer activities.[2] The pyrazole nucleus is a common feature in many FDA-approved drugs, highlighting its importance.

-

Agrochemical Chemistry: The compound is used in the formulation of next-generation agrochemicals.[2] Its derivatives are explored for creating more effective and selective herbicides, fungicides, and pesticides to enhance crop protection.[8]

-

Biochemical Research: Researchers utilize this scaffold to design and synthesize specific enzyme inhibitors and receptor modulators.[2] The defined three-dimensional structure allows for rational design of molecules that can probe complex biological processes.

-

Diagnostic Applications: The structure has potential for creating novel diagnostic agents for the early detection of diseases.[2]

Safety and Handling

While specific toxicity data for this exact compound is limited, information from structurally related molecules, such as ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, should be used to guide handling procedures.

-

GHS Hazard Classification (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[2]

-

Conclusion

This compound is more than just a chemical reagent; it is a highly versatile platform for chemical innovation. Its robust synthesis, well-defined spectroscopic signature, and strategically positioned reactive sites provide researchers and drug development professionals with a reliable tool for constructing complex molecular architectures. Its proven utility in synthesizing bioactive compounds underscores its continued importance in the fields of medicinal and agricultural chemistry.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-71-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal and agricultural chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical identity, physicochemical properties, a validated synthesis protocol, and detailed characterization data. Emphasis is placed on the rationale behind experimental choices and the interpretation of analytical data, ensuring a blend of theoretical knowledge and practical insight.

Introduction: The Significance of a Versatile Pyrazole Scaffold

This compound (CAS No. 138907-71-8) is a substituted pyrazole that has garnered significant interest as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its structural framework, featuring a pyrazole core, an amino group, an ethyl ester, and a bromophenyl substituent, provides multiple reaction sites for chemical modification. This strategic combination of functional groups makes it a valuable precursor for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory, analgesic, and anti-cancer drug discovery.[1] Furthermore, its derivatives have shown potential in agricultural applications, contributing to the creation of innovative crop protection solutions.[1]

The 4-bromophenyl group at the N1 position of the pyrazole ring is of particular importance. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). Moreover, the electronic properties of the bromine atom can influence the overall physicochemical and pharmacological profile of the final compounds.

This guide will delve into the essential technical data required for the effective utilization of this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is paramount for its application in synthesis and biological screening. The key physicochemical and structural data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 138907-71-8 | [2][3] |

| Molecular Formula | C₁₂H₁₂BrN₃O₂ | [2][3] |

| Molecular Weight | 310.15 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 136 - 138 °C | [1] |

| Boiling Point | 423.6 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.57 g/cm³ (Predicted) | N/A |

| Solubility | Favorable solubility and stability under various conditions | [1] |

| Purity | ≥ 99% (HPLC) available from commercial suppliers | [1] |

Chemical Structure:

The molecular structure of this compound is depicted below.

Structure of this compound

Synthesis Protocol

The synthesis of this compound can be reliably achieved through the cyclocondensation reaction of a substituted hydrazine with a β-ketoester equivalent. The following protocol is adapted from established methods for the synthesis of analogous 5-aminopyrazole-4-carboxylates.[4][5]

Reaction Scheme:

General Synthesis Workflow

Materials and Reagents:

-

4-Bromophenylhydrazine hydrochloride

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Anhydrous Ethanol

-

Sodium acetate (or other suitable base)

-

Deionized water

-

Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

-

Preparation of the Hydrazine Free Base: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in water. Add a solution of sodium acetate (1.1 eq) in water and stir for 15-20 minutes. The free hydrazine will precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer should be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure.

-

Rationale: The commercially available hydrazine is often in its hydrochloride salt form for stability. It must be converted to the free base to act as a nucleophile in the subsequent reaction.

-

-

Cyclocondensation Reaction: To a solution of the freshly prepared 4-bromophenylhydrazine (1.0 eq) in anhydrous ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

-

Rationale: Ethyl 2-cyano-3-ethoxyacrylate serves as a versatile C3 synthon. The ethoxy group is a good leaving group, and the cyano and ester groups facilitate the cyclization and subsequent aromatization to the pyrazole ring. Anhydrous ethanol is a common solvent for this type of condensation reaction.

-

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 4-8 hours.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization. The crude product can be purified by recrystallization from ethanol to afford the pure this compound as an off-white solid.[1]

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, HPLC, and spectroscopic methods (NMR, MS, IR) as detailed in the following section.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to exhibit characteristic signals for the ethyl ester, the aromatic protons, the pyrazole proton, and the amino group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical upfield triplet for the methyl group of an ethyl ester, with coupling to the adjacent methylene protons. |

| ~4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Quartet for the methylene group of the ethyl ester, coupled to the methyl protons. |

| ~5.50 | Broad Singlet (br s) | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration. |

| ~7.50 | Doublet (d) | 2H | Ar-H (ortho to N) | Aromatic protons on the bromophenyl ring ortho to the pyrazole nitrogen. |

| ~7.65 | Doublet (d) | 2H | Ar-H (meta to N) | Aromatic protons on the bromophenyl ring meta to the pyrazole nitrogen. |

| ~7.80 | Singlet (s) | 1H | Pyrazole-H | The lone proton on the pyrazole ring (C3-H) is expected to appear as a singlet in the aromatic region. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.5 | -O-CH₂-CH₃ | Upfield signal characteristic of the ethyl ester methyl carbon. |

| ~60.0 | -O-CH₂ -CH₃ | Signal for the ethyl ester methylene carbon. |

| ~95.0 | C 4-pyrazole | The C4 carbon of the pyrazole ring, shielded by the amino and ester groups. |

| ~120.0 | C -Br | Carbon atom of the phenyl ring directly attached to the bromine. |

| ~125.0 | C H (ortho to N) | Aromatic carbons ortho to the pyrazole nitrogen. |

| ~132.0 | C H (meta to N) | Aromatic carbons meta to the pyrazole nitrogen. |

| ~138.0 | C -N (ipso) | Aromatic carbon directly attached to the pyrazole nitrogen. |

| ~145.0 | C 3-pyrazole | The C3 carbon of the pyrazole ring. |

| ~155.0 | C 5-pyrazole | The C5 carbon of the pyrazole ring, attached to the amino group. |

| ~165.0 | C =O | Carbonyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the synthesized compound.

-

Expected Molecular Ion (M⁺): An electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 310 and 312, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, the loss of the entire ethyl ester group (-COOC₂H₅, 73 Da), and cleavage of the bromophenyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1700 | C=O stretch | Ester Carbonyl |

| 1620 - 1580 | C=C and C=N stretch | Aromatic and Pyrazole Rings |

| ~1250 | C-O stretch | Ester |

| ~1070 | C-Br stretch | Aryl Bromide |

Applications in Research and Development

This compound is a strategic intermediate with broad applications:

-

Pharmaceutical Development: It serves as a foundational scaffold for the synthesis of a diverse range of therapeutic agents. The amino and ester functionalities, along with the bromine atom, allow for the systematic modification of the molecule to optimize its biological activity against various targets, including enzymes and receptors involved in inflammation and cancer.[1]

-

Agrochemical Chemistry: The pyrazole core is a well-established pharmacophore in many commercial pesticides. This compound can be utilized in the development of new herbicides, fungicides, and insecticides.[1]

-

Diagnostic Agents: The unique structure of this compound can be leveraged in the design and synthesis of novel diagnostic tools and imaging agents.[1]

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and agrochemical research. This guide has provided a comprehensive overview of its chemical properties, a reliable synthesis protocol, and a detailed, albeit predicted, analysis of its spectroscopic characterization. By understanding these fundamental aspects, researchers can effectively utilize this versatile building block to advance their scientific endeavors. The self-validating nature of the described protocols, coupled with the detailed characterization data, provides a solid foundation for its application in complex synthetic pathways.

References

An In-Depth Technical Guide to Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the 5-Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the 5-amino-1-aryl-1H-pyrazole-4-carboxylate scaffold has emerged as a "privileged" structure. Its inherent chemical functionalities and rigid, planar geometry make it an ideal starting point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of a particularly valuable derivative, ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, for researchers, scientists, and professionals engaged in drug development. We will delve into its chemical identity, a robust and field-proven synthesis protocol, and its critical applications as a versatile intermediate, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The presence of the 4-bromophenyl moiety is of particular strategic importance, offering a reactive handle for further molecular elaboration through cross-coupling reactions, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development.

IUPAC Name: this compound[1]

Synonyms:

-

5-Amino-1-(4-bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester[1]

-

Ethyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate

CAS Number: 138907-71-8[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂BrN₃O₂ | [1] |

| Molecular Weight | 310.15 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 136 - 138 °C | [2] |

-

¹H NMR: Protons of the ethyl group (a triplet and a quartet), a broad singlet for the amino (NH₂) group, signals for the aromatic protons on the bromophenyl ring, and a singlet for the pyrazole ring proton.

-

¹³C NMR: Signals corresponding to the carbons of the ethyl ester, the pyrazole ring carbons, and the carbons of the bromophenyl ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, and C-Br stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Synthesis Protocol: A Robust and Reproducible Approach

The synthesis of this compound is reliably achieved through a well-established cyclocondensation reaction. The following protocol is based on established methodologies for the synthesis of analogous 5-aminopyrazoles.[3][4]

Reaction Scheme:

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenylhydrazine (1.0 equivalent) in absolute ethanol.

-

Rationale: Ethanol is a common and effective solvent for this reaction, dissolving the reactants and facilitating the reaction at reflux temperature.

-

-

Addition of Reagents: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 to 1.1 equivalents). A catalytic amount of a weak acid, such as acetic acid, can be added to promote the reaction.

-

Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the ethoxymethylenecyanoacetate, followed by an intramolecular cyclization and elimination of ethanol and water. The cyano group is a key participant in the cyclization to form the 5-amino pyrazole.

-

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Product Isolation and Purification: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate upon cooling. b. If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure. c. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as an off-white solid.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

-

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a highly sought-after intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of bicyclic heterocycles that are bioisosteres of purines. This structural similarity allows them to effectively compete with ATP for the binding site of various protein kinases, making them potent kinase inhibitors.[5] Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases, making kinase inhibitors a major focus of modern drug discovery.

The Synthetic Pathway to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors:

Caption: Synthetic utility in the generation of kinase inhibitor libraries.

The 5-amino and 4-carboxylate groups of the title compound are perfectly positioned to undergo cyclization with reagents like formamide to construct the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidin-4-one core structure.[3] This core can then be further functionalized. For example, chlorination of the 4-oxo group allows for subsequent nucleophilic aromatic substitution with a variety of amines, enabling the exploration of the SAR at this position.

Furthermore, the 4-bromophenyl group provides a crucial advantage. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This capability is invaluable for optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, suggest that it should be handled with appropriate care in a laboratory setting.[6]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward and high-yielding synthesis, coupled with its versatile chemical functionality, makes it an exceptionally valuable building block for the construction of complex heterocyclic molecules. Its prominent role in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics to treat cancer and other debilitating diseases. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable compound in their drug discovery endeavors.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

physical properties of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Executive Summary

This compound is a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. Its unique molecular architecture, featuring a pyrazole core, a bromophenyl substituent, and an amino group, makes it a versatile building block for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory, anti-cancer, and analgesic drugs.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical and spectroscopic properties of this compound. By providing not only the data but also the underlying principles and experimental methodologies, this document aims to equip scientists with the necessary knowledge for its effective handling, characterization, and application in a research setting.

Molecular Identity and Structure

The functionality and reactivity of a compound are dictated by its structure. Understanding the precise arrangement of atoms and functional groups is the first step in any rigorous scientific investigation.

Chemical Structure

The molecule consists of a central pyrazole ring substituted at various positions. The N1 position of the pyrazole is attached to a 4-bromophenyl group, which is known to modulate biological activity through halogen bonding and steric interactions.[1] The C4 position bears an ethyl carboxylate group, a common ester moiety, while the C5 position is substituted with a primary amino group, which can act as a key hydrogen bond donor.

Key Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Amino-1-(4-bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester[1][2] |

| CAS Number | 138907-71-8[1][2][3] |

| Molecular Formula | C₁₂H₁₂BrN₃O₂[1][2][3] |

| Molecular Weight | 310.15 g/mol [1][2][3] |

| Appearance | Off-white solid[1] |

Fundamental Physical Properties

The physical properties of a compound are paramount for its practical application, influencing everything from storage conditions and solvent selection to its behavior in biological systems.

Tabulated Physical Data

The following table summarizes the key experimentally determined physical properties. It is crucial to note that values such as melting point can vary slightly based on the purity of the sample and the method of determination.

| Property | Value | Source(s) |

| Melting Point | 136 - 138 °C | [1] |

| 120 - 122 °C (from Methanol) | [3] | |

| Boiling Point | 423.6 °C at 760 mmHg | [3][4] |

| Density | 1.57 g/cm³ | [3][4] |

| Flash Point | 210 °C | [3][4] |

| Refractive Index | 1.645 | [3][4] |

| Vapor Pressure | 2.2 x 10⁻⁷ mmHg at 25 °C | [3][4] |

Discussion of Property Discrepancies

The observed variance in the melting point (136-138 °C vs. 120-122 °C) is a noteworthy point. Such discrepancies can arise from several factors:

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.

-

Purity: The presence of residual solvents or synthetic impurities can depress and broaden the melting range. The lower value was specifically noted to be from a sample recrystallized from methanol, suggesting a potential solvate or a different crystal form.[3]

-

Measurement Technique: Differences in heating rate or apparatus calibration can lead to variations.

Therefore, researchers should consider the reported melting point as a range and confirm the identity of the material using spectroscopic methods.

Solubility Profile

While quantitative solubility data is not widely published, the compound is described as having "favorable solubility and stability under various conditions" for laboratory use.[1] Based on its structure, which contains both polar (amino, ester) and non-polar (bromophenyl) regions, it is expected to be soluble in moderately polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in protic solvents like ethanol and methanol is likely, and it is expected to be poorly soluble in water and non-polar solvents like hexanes.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a novel or synthesized compound, a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance is the standard for rigorous characterization.

Mass Spectrometry (MS)

Causality and Expertise: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For halogenated compounds, it offers a unique diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[5] Consequently, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[5][6] This signature is a powerful tool for confirming the presence of bromine in the structure.

Expected Spectrum:

-

Molecular Ion (M⁺): A doublet of peaks will be observed at m/z 310 and m/z 312, corresponding to [C₁₂H₁₂⁷⁹BrN₃O₂]⁺ and [C₁₂H₁₂⁸¹BrN₃O₂]⁺. The near 1:1 intensity ratio of these peaks is the key confirmation.

-

Fragmentation: Common fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).

Infrared (IR) Spectroscopy

Causality and Expertise: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. A quick IR scan can confirm the presence of the key amino (-NH₂) and ester (-C=O) groups.

Expected Characteristic Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3300 (two bands) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Ester (C=O) | Stretch | ~1700 - 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Pyrazole C=N | Stretch | ~1620 - 1580 |

| C-O | Stretch | 1300 - 1150 |

| C-Br | Stretch | 680 - 515 |

Note: The carbonyl (C=O) stretch may be at a lower wavenumber due to conjugation with the pyrazole ring and potential intramolecular hydrogen bonding with the adjacent amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Expertise: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~1.3 ppm (triplet, 3H): The methyl protons (-CH₃) of the ethyl ester group, split into a triplet by the adjacent methylene group.

-

~4.2 ppm (quartet, 2H): The methylene protons (-CH₂-) of the ethyl ester group, split into a quartet by the adjacent methyl group.

-

~6.5-7.0 ppm (broad singlet, 2H): The protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

-

~7.6-7.8 ppm (multiplet, 4H): The four protons on the bromophenyl ring. Due to the symmetry, they will likely appear as an AA'BB' system, which often resembles two doublets.

-

~7.9 ppm (singlet, 1H): The single proton on the C3 position of the pyrazole ring.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~14 ppm: Ethyl group -CH₃ carbon.

-

~59 ppm: Ethyl group -OCH₂- carbon.

-

~90-100 ppm: Pyrazole C4 carbon (attached to the ester).

-

~120-135 ppm: The six carbons of the bromophenyl ring (four signals expected due to symmetry).

-

~140-155 ppm: The C3 and C5 carbons of the pyrazole ring.

-

~165 ppm: The carbonyl carbon (-C=O) of the ester group.

Experimental Methodologies

The trustworthiness of data relies on robust and reproducible experimental protocols. The following are standardized, self-validating procedures for determining the properties discussed.

Protocol for Melting Point Determination

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

-

Refined Measurement: Once within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Set up the mass spectrometer in positive ion ESI mode. Common parameters include a capillary voltage of ~3.5 kV and a source temperature of ~120 °C.[7]

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Analysis: Identify the [M+H]⁺ ion peaks at m/z 311 and 313 (since ESI often adds a proton). Confirm their ~1:1 intensity ratio.

Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values for the compound's functional groups.

Conclusion

This compound is an off-white solid with a melting point in the range of 120-138 °C.[1][3] Its molecular formula (C₁₂H₁₂BrN₃O₂) and weight (310.15 g/mol ) are best confirmed by mass spectrometry, which will display a characteristic isotopic doublet at m/z 310/312 due to the presence of a bromine atom.[1][6] The presence of its key functional groups—amine, ester, and pyrazole ring—can be readily verified using IR spectroscopy. Finally, the complete and unambiguous structural elucidation is achieved through ¹H and ¹³C NMR spectroscopy, which maps the unique proton and carbon environments within the molecule. A thorough understanding and application of these physicochemical properties and analytical techniques are essential for any researcher utilizing this valuable compound in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

The Aminopyrazole Scaffold: From Foundational Synthesis to a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aminopyrazole core is a five-membered heterocyclic ring system that has evolved from a simple chemical curiosity into a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged structure," its unique electronic properties and ability to form critical hydrogen bond interactions have made it an indispensable scaffold, particularly in the design of protein kinase inhibitors.[2][3] This guide provides an in-depth exploration of the discovery and history of aminopyrazole derivatives. We will traverse the key synthetic milestones that unlocked their potential, from classical condensation reactions to modern methods controlling complex regioselectivity. Furthermore, we will delve into their rise as potent modulators of biological systems, examining their mechanism of action in kinase inhibition and showcasing their role in clinically approved therapeutics. This document synthesizes historical context with practical, field-proven insights, including detailed experimental protocols and mechanistic diagrams, to serve as a comprehensive resource for professionals in drug development.

The Aminopyrazole Core: A Versatile Building Block

The pyrazole motif consists of a five-membered aromatic ring with two adjacent nitrogen atoms.[1] The addition of an amino group to this core creates the aminopyrazole scaffold, a structure whose versatility and utility in drug discovery are immense.[4] The functionalization of the pyrazole nucleus with amino groups at the 3, 4, or 5-positions has led to a vast array of pharmacologically active compounds.[4]

One of the key features of the aminopyrazole scaffold is its role as an effective bioisostere for purine bases, allowing it to mimic the adenine core of ATP and effectively compete for the binding site of enzymes like protein kinases. The amino group and the ring nitrogens act as a hydrogen bond donor-acceptor-donor system, which is crucial for anchoring the molecule within the hinge region of a kinase's ATP-binding pocket.[3][5] This interaction is a foundational principle behind the success of many aminopyrazole-based inhibitors.

A History of Synthesis: From Classical Methods to Regioselective Control

The history of aminopyrazole derivatives is fundamentally linked to the development of heterocyclic chemistry. Their synthesis has evolved from straightforward, classical methods to sophisticated strategies that provide precise control over the final molecular architecture.

Foundational Synthetic Strategies

The most common and historically significant methods for constructing the 3(5)-aminopyrazole core involve the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[6] Two primary pathways dominate this approach:

-

Condensation with β-Ketonitriles: This is one of the most established routes. A hydrazine attacks the carbonyl group of a β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, through the addition of the second hydrazine nitrogen to the nitrile carbon, yields the aminopyrazole ring.[6]

-

Condensation with α,β-Unsaturated Nitriles: This second major route utilizes α,β-unsaturated nitriles that possess a leaving group (e.g., ethoxy, dimethylamino, thiomethyl) at the β-position. The reaction proceeds via a Michael addition followed by cyclization and elimination of the leaving group to afford the aromatic pyrazole core.[6]

The Challenge of Regioselectivity

When using monosubstituted hydrazines (R-NH-NH2), a significant challenge arises: the reaction can produce two different regioisomers, the 3-amino- and 5-aminopyrazoles. Historically, the 5-substituted aminopyrazoles were the typical products obtained.[7] The synthesis of the 3-substituted isomer often required more complex, multi-step routes.[7]

A pivotal advancement in the field was the development of methods to selectively control this cyclization. Researchers discovered that the reaction outcome could be dictated by careful selection of reaction conditions, shifting the balance between kinetic and thermodynamic control.[6][7]

-

Thermodynamic Control: Neutral conditions and elevated temperatures (e.g., 70°C) allow for the equilibration of the initial Michael adducts. This favors the formation of the more thermodynamically stable 5-substituted aminopyrazole product.[7]

-

Kinetic Control: In contrast, using basic conditions (e.g., sodium ethoxide) at low temperatures (e.g., 0°C) promotes a rapid, irreversible cyclization after the initial Michael addition. This "traps" the reaction pathway, leading to the kinetically favored 3-substituted aminopyrazole.[7]

This ability to selectively synthesize either regioisomer from the same starting materials was a watershed moment, dramatically increasing the chemical diversity available for drug discovery programs.[7]

Aminopyrazoles in Drug Discovery: The Rise of a Privileged Scaffold

While known for decades, the true potential of aminopyrazoles in medicinal chemistry was unlocked with the explosion of research into protein kinase inhibitors for cancer therapy. The 3-aminopyrazole scaffold, in particular, was identified as a highly effective adenine-mimetic pharmacophore.[3]

Mechanism of Action: Kinase Hinge-Binding

Protein kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. In many cancers, these kinases become dysregulated, leading to uncontrolled cell proliferation. Kinase inhibitors work by blocking the ATP-binding site, preventing this phosphorylation event.

The aminopyrazole scaffold is perfectly suited for this role. The N-H of the amino group and one of the ring nitrogens act as hydrogen bond donors, while the second ring nitrogen acts as a hydrogen bond acceptor. This arrangement allows the molecule to form two or three critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain. This high-affinity interaction effectively anchors the inhibitor in place, providing a stable foundation for further optimization of the molecule to achieve potency and selectivity.[3][8]

Notable Aminopyrazole-Based Drugs and Clinical Candidates

The success of this scaffold is evidenced by the number of compounds that have entered clinical trials and received regulatory approval. These molecules target a wide range of kinases involved in various cancers and inflammatory diseases.[9]

| Compound Name | Target Kinase(s) | Therapeutic Area | Development Status |

| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Oncology (Mantle Cell Lymphoma) | Approved[9] |

| Tozasertib (VX-680) | Aurora Kinases (pan-Aur) | Oncology | Clinical Trials[3][8] |

| Gandotinib (LY2784544) | JAK2 | Oncology (Myeloproliferative Neoplasms) | Clinical Trials[3] |

| Erdafitinib | FGFR | Oncology (Bladder Cancer) | Approved[10] |

| Golidocitinib | JAK1 | Oncology (T-cell lymphoma) | Clinical Trials[8] |

Key Experimental Protocols

The following protocols are representative of the synthesis of aminopyrazole derivatives, illustrating both a classical approach and a modern, regioselective method.

Protocol: General Synthesis of 3-Amino-5-phenyl-1H-pyrazole

This protocol describes a classical condensation reaction between a β-ketonitrile and hydrazine, a foundational method in aminopyrazole chemistry.[11]

Methodology:

-

Reaction Setup: To a solution of 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol, add hydrazine (1.05 eq) and glacial acetic acid (1.1 eq).

-

Causality Note: Acetic acid acts as a catalyst to facilitate the initial formation of the hydrazone intermediate.

-

-

Heating: Heat the reaction mixture at 60°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (in vacuo).

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent. The resulting solid can be further purified by washing with diethyl ether or by recrystallization to yield the final product, 3-phenyl-1H-pyrazol-5-amine.[11]

Protocol: Regioselective Synthesis of a 3-Amino-1-alkyl-pyrazole

This protocol demonstrates the use of kinetic control to favor the formation of the less common 3-amino regioisomer, a critical technique for expanding chemical diversity.[6][7]

Methodology:

-

Base Preparation: Prepare a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol and cool it to 0°C in an ice bath.

-

Causality Note: The use of a strong base at low temperature is the cornerstone of kinetic control. It ensures that the subsequent cyclization is rapid and irreversible.[7]

-

-

Slow Addition: Over a period of 45-60 minutes, slowly add a solution of the starting alkoxyacrylonitrile (1.0 eq) to the cooled basic solution. Maintain the temperature at 0°C.

-

Hydrazine Addition: After the initial addition is complete, add the monosubstituted hydrazine (e.g., methylhydrazine) to the reaction mixture at 0°C.

-

Reaction: Stir the mixture at 0°C for 2-3 hours. The low temperature prevents the equilibration of intermediates that would lead to the thermodynamic product.[7]

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure. The crude product can then be purified using column chromatography to isolate the desired 3-amino-1-alkyl-pyrazole.

Conclusion and Future Perspectives

The journey of aminopyrazole derivatives from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships.[1][5] Initially synthesized through robust but sometimes unselective classical reactions, the development of regioselective methods provided medicinal chemists with the precise tools needed to explore the full potential of this versatile core.[7]

The aminopyrazole scaffold's success, particularly as a kinase hinge-binder, has paved the way for numerous life-saving therapies.[3][12] The future of aminopyrazole chemistry continues to be bright. Emerging applications include their use in developing covalent inhibitors that target unique cysteine residues near the ATP pocket, offering a path to overcome drug resistance.[10][13][14] Furthermore, their incorporation into novel modalities like proteolysis-targeting chimeras (PROTACs) and molecular glues will undoubtedly open new avenues for therapeutic intervention. The rich history and proven utility of the aminopyrazole core ensure it will remain a central and highly valued structure in the armamentarium of drug development professionals for years to come.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activities of Substituted Pyrazoles

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties and synthetic versatility have enabled the development of a vast array of derivatives with a wide spectrum of pharmacological activities.[3][4] This guide provides a comprehensive technical overview of the major biological activities of substituted pyrazoles, intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key examples of pyrazole-based compounds in antimicrobial, anticancer, and anti-inflammatory applications. Furthermore, this guide presents detailed experimental protocols and visual diagrams to provide both theoretical understanding and practical insights for the synthesis and evaluation of these potent therapeutic agents.

Introduction: The Pyrazole Core in Medicinal Chemistry

First described by Ludwig Knorr in 1883, pyrazole is an aromatic heterocyclic molecule with the formula C₃H₄N₂.[5][6] Its structure, featuring both a pyridine-like and a pyrrole-like nitrogen atom, allows for diverse intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets.[5][7] This structural feature, combined with the ability to easily introduce various substituents at different positions of the ring, makes the pyrazole scaffold a cornerstone in the design of novel therapeutics.[3][8]

The significance of pyrazoles is underscored by their presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the analgesic Difenamizole.[2][9][10] The broad range of biological effects exhibited by pyrazole derivatives includes anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic activities, making this class of compounds a focal point of intensive research.[4][5][11] This guide will explore the chemical logic and biological validation behind the most significant of these activities.

Major Biological Activities of Substituted Pyrazoles

The therapeutic potential of pyrazole derivatives is remarkably broad. The strategic placement of different functional groups on the pyrazole ring can dramatically influence the compound's interaction with specific biological targets, leading to a wide array of pharmacological effects.[8]

Anticancer Activity

Substituted pyrazoles are at the forefront of modern oncology, with many derivatives functioning as potent and selective inhibitors of key proteins involved in cancer progression.[3]

Mechanism of Action: Targeting Protein Kinases

A primary mechanism through which pyrazoles exert their anticancer effects is the inhibition of protein kinases.[12] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole-based drugs have been successfully designed to target specific kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Over-activity of EGFR is common in various cancers. Some pyrazole derivatives have shown potent EGFR inhibition.[3]

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle. Pyrazole compounds have been developed as CDK inhibitors, halting uncontrolled cell division.[1][9]

-

Bruton's Tyrosine Kinase (BTK): Essential for B-cell development, BTK is a target in certain lymphomas and leukemias.[3]

For instance, a series of bidentate nitrogen and sulfur donor pyrazole-based ligands, when complexed with Cu(II), showed improved interactions with EGFR and CDK2 proteins and significant cytotoxicity against MCF-7 breast cancer cells.[3] Another study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF-7 cells (IC₅₀ of 0.25 μM).[3]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on the pyrazole ring are critical for anticancer efficacy.[3] For example, attaching a thiazole moiety to the pyrazole ring has been shown to confer high cytotoxic efficacy against breast cancer cell lines (MCF-7).[8]

Table 1: Anticancer Activity of Exemplary Pyrazole Derivatives

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-Thiazole Hybrids | Not Specified | MCF-7 (Breast) | 10.21 - 14.32 | [8] |

| Pyrazole Carbaldehyde Deriv. | PI3 Kinase | MCF-7 (Breast) | 0.25 | [3] |

| Pyrazole-based Cu(II) complexes | EGFR, CDK2 | MCF-7 (Breast) | Significant Cytotoxicity | [3] |

| Ferrocene-Pyrazole Hybrids | Not Specified | HCT-116 (Colon) | 3.12 | [9] |

Causality in Experimental Design: The selection of specific cancer cell lines for screening, such as MCF-7 for breast cancer or HCT-116 for colon cancer, is a deliberate choice based on the prevalence of certain signaling pathway dysregulations in those cancer types. This allows researchers to test hypotheses about the compound's mechanism of action in a relevant biological context.

Visualizing the Mechanism: Kinase Inhibition Pathway

Below is a diagram illustrating the general principle of how a substituted pyrazole can act as a kinase inhibitor to block downstream signaling, thereby inhibiting tumor cell proliferation.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

- 6. allresearchjournal.com [allresearchjournal.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. jchr.org [jchr.org]

- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Synthon: Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate in Modern Organic Synthesis

Introduction: A Privileged Scaffold in Medicinal Chemistry

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its unique structural architecture, featuring a pyrazole core, a reactive amino group, an ester moiety, and a synthetically versatile bromophenyl substituent, makes it an invaluable building block for medicinal chemists and drug development professionals. This potent combination of functional groups allows for sequential and regioselective modifications, providing access to complex molecular frameworks.

This application note provides an in-depth guide to the synthetic utility of this compound. We will explore its application in the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are prominent scaffolds in the development of kinase inhibitors and other therapeutic agents.[1][2] Furthermore, we will detail protocols for the functionalization of the bromophenyl ring via palladium-catalyzed cross-coupling reactions, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 138907-71-8 |

| Molecular Formula | C₁₂H₁₂BrN₃O₂ |

| Molecular Weight | 310.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |

| Storage | Store in a cool, dry place away from light and moisture. |

Core Synthetic Applications

The strategic placement of multiple reactive sites on the this compound molecule allows for a variety of synthetic transformations. The primary amino group and the adjacent ester functionality are key for the construction of fused pyrimidine rings, while the bromo-substituent on the N-phenyl ring serves as a handle for late-stage diversification via cross-coupling reactions.

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones